

Application Note: Synthesis of 3,5-Dimethylanisole via Williamson Ether Synthesis

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Compound of Interest

Compound Name: 3,5-Dimethylanisole

Cat. No.: B1630441

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the O-methylation of 3,5-dimethylphenol to synthesize **3,5-dimethylanisole**. The method is based on the Williamson ether synthesis, a robust and widely used reaction in organic chemistry. By employing iodomethane as the methylating agent and potassium carbonate as the base in a polar aprotic solvent, this protocol achieves a high yield of the desired ether. **3,5-Dimethylanisole** is a valuable intermediate in the synthesis of various organic compounds, including thermosensitive color-forming materials[1]. This protocol offers a reliable and efficient procedure for laboratory-scale synthesis.

Reaction Scheme

The methylation of 3,5-dimethylphenol proceeds via a nucleophilic substitution (S_N2) reaction, characteristic of the Williamson ether synthesis. The phenolic proton is first abstracted by a base (potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of iodomethane, displacing the iodide ion and forming the ether product, **3,5-dimethylanisole**.

Chemical Equation: $(3,5\text{-Dimethylphenol}) + \text{CH}_3\text{I} \xrightarrow{(\text{K}_2\text{CO}_3, \text{DMF})} (3,5\text{-Dimethylanisole}) + \text{KI} + \text{KHCO}_3$

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and characterization of **3,5-dimethylanisole**.

Table 1: Reaction Parameters and Yield

Parameter	Description	Value	Reference
Starting Material	3,5-Dimethylphenol	10 g (0.082 mol)	[1]
Methylating Agent	Iodomethane (CH ₃ I)	12.8 g (0.090 mol)	[1]
Base	Anhydrous Potassium Carbonate (K ₂ CO ₃)	34 g (0.25 mol)	[1]
Solvent	N,N-Dimethylformamide (DMF)	150 mL	[1]
Stoichiometry	Phenol : CH ₃ I : Base	1 : 1.1 : 3.05	[1]
Temperature	0°C to Room Temperature		[1]
Reaction Time	Stirred overnight	~12-16 hours	[1]

| Product Yield | Isolated Yield | 10 g (90%) | [\[1\]](#) |

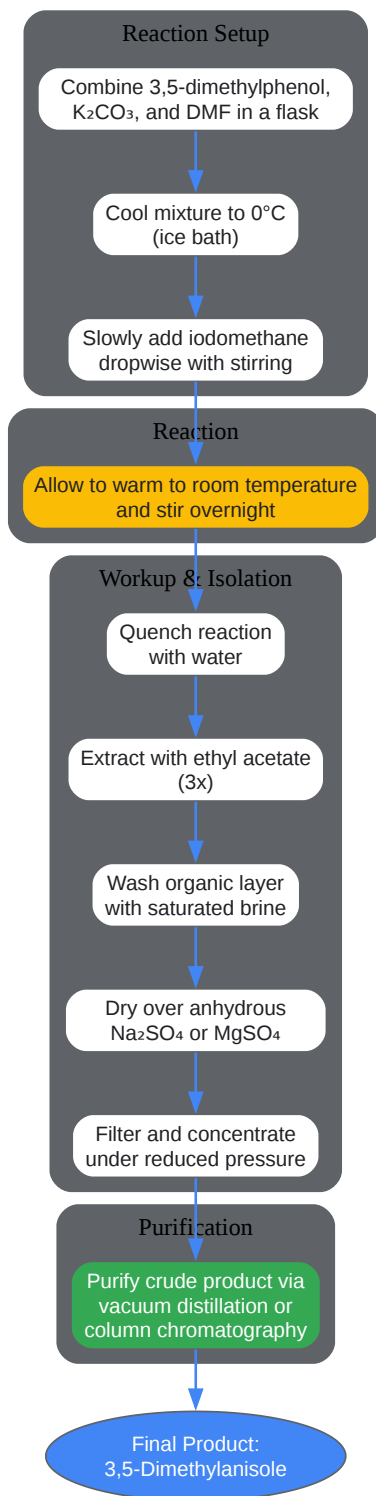
Table 2: Product Characterization Data for **3,5-Dimethylanisole**

Property	Value	Reference
Molecular Formula	C₉H₁₂O	[2]
Molecular Weight	136.19 g/mol	[2]
Appearance	Colorless liquid or white solid	[3]
Boiling Point	74-75°C (at 20 mmHg)	[2]

| ¹H NMR (400MHz, CDCl₃) | δ 6.60 (s, 1H), 6.53 (s, 2H), 3.77 (s, 3H), 2.29 (s, 6H) | [\[1\]](#) |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol, from the initial setup to the final product isolation.



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Caption: Workflow for the synthesis of **3,5-dimethylanisole**.

Detailed Experimental Protocol

Materials and Equipment:

- 3,5-Dimethylphenol ($\geq 99\%$)
- Iodomethane ($\geq 99\%$)
- Anhydrous potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Deionized water
- Round-bottom flask (250 mL or 500 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation or column chromatography setup
- Standard laboratory glassware

Safety Precautions:

- This procedure must be performed in a well-ventilated fume hood.

- Iodomethane is toxic, a suspected carcinogen, and volatile. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
- DMF is a skin irritant and can be absorbed through the skin. Handle with care.
- Potassium carbonate is an irritant. Avoid creating dust.

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylphenol (10.0 g, 0.082 mol) and anhydrous potassium carbonate (34.0 g, 0.25 mol).
[1]
- Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.[1]
- Place the flask in an ice bath and stir the suspension for 10-15 minutes until the temperature equilibrates to near 0°C.
- Addition of Methylating Agent: Slowly add iodomethane (12.8 g, 0.090 mol) dropwise to the cold, stirring suspension over 20-30 minutes using a dropping funnel.[1]
- Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir overnight.[1]
- Workup - Quenching and Extraction:
 - After the reaction is complete (monitored by TLC if desired), carefully pour the mixture into a beaker containing ~300 mL of cold water.
 - Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[1]
- Workup - Washing and Drying:
 - Combine the organic layers in the separatory funnel.

- Wash the combined organic phase with saturated brine (1 x 100 mL) to remove residual DMF and water.^[1]
- Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
- Isolation:
 - Filter off the drying agent.
 - Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.
- Purification:
 - Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the final product.^[1]
 - The pure **3,5-dimethylanisole** should be a colorless liquid or a low-melting white solid. The expected yield is approximately 10 g (90%).^[1]

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